molecular formula C12H13BrO4 B8417755 2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

2-bromo-6-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

Cat. No. B8417755
M. Wt: 301.13 g/mol
InChI Key: BKKPBOIVNKTQSP-UHFFFAOYSA-N
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Patent
US08343944B2

Procedure details

A solution of 2-bromo-4,6-dihydroxy-benzaldehyde (4.69 g, 21.7 mmol) in dichloromethane (100 mL) was treated with DHP (3.94 mL, 43.4 mmol) and PPTS (200 mg) at room temperature for 1 h. The reaction mixture was concentrated to dryness. The residue purified by flash column chromatography (silica, hexanes/ethyl acetate=4:1) to give the title compound (5.96 g, 92%) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 12.2 (s, 1H), 10.1 (s, 1H), 6.88 (d, J=2.1 Hz, 1H), 6.58 (d, J=2.1 Hz, 1H), 5.56 (s, 1H), 3.84-3.81 (m, 1H), 3.68-3.62 (m, 1H), 1.96-1.54 (m, 6H).
Name
2-bromo-4,6-dihydroxy-benzaldehyde
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[CH2:12]1[CH2:17][O:16][CH:15]=[CH:14][CH2:13]1>ClCCl.CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>[Br:1][C:2]1[CH:9]=[C:8]([O:10][CH:15]2[CH2:14][CH2:13][CH2:12][CH2:17][O:16]2)[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5] |f:3.4|

Inputs

Step One
Name
2-bromo-4,6-dihydroxy-benzaldehyde
Quantity
4.69 g
Type
reactant
Smiles
BrC1=C(C=O)C(=CC(=C1)O)O
Name
Quantity
3.94 mL
Type
reactant
Smiles
C1CC=COC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mg
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue purified by flash column chromatography (silica, hexanes/ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=O)C(=CC(=C1)OC1OCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.96 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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